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Compound of Interest

Compound Name: Elacestrant-d4

Cat. No.: B12375297 Get Quote

Introduction

Elacestrant is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD)

approved for the treatment of postmenopausal women or adult men with estrogen receptor

(ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has

progressed following at least one line of endocrine therapy.[1][2] As a non-steroidal small

molecule, Elacestrant binds to the estrogen receptor-alpha (ERα) and functions as an

antagonist, inhibiting its transcriptional activity and promoting its degradation through the

proteasomal pathway.[1][3] This dual mechanism effectively disrupts estrogen-mediated growth

signaling in ER-dependent breast cancer cells.[3] Elacestrant-d4 is the deuterated form of

Elacestrant, where four hydrogen atoms have been replaced by deuterium. Deuterated

compounds are frequently used in research and development, often for their altered metabolic

profiles which can be advantageous in certain experimental contexts.[4][5] In cell-based

assays, Elacestrant-d4 is expected to exhibit a similar mechanism of action to its non-

deuterated counterpart, making it a valuable tool for studying ER signaling and cell

proliferation.

Mechanism of Action

Elacestrant exerts its anti-proliferative effects through a dual mechanism targeting the estrogen

receptor.[6] Firstly, it competitively binds to ERα, preventing the binding of estradiol and thereby

antagonizing the receptor's transcriptional activity.[6] This blockade inhibits the expression of

genes crucial for cancer cell division and survival.[6] Secondly, and a hallmark of SERDs,
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Elacestrant induces the degradation of the ERα protein.[3][6] This degradation is mediated by

the cellular proteasomal machinery.[7] By reducing the overall levels of ERα, Elacestrant

effectively diminishes the primary driver of proliferation in ER-positive breast cancer cells.[7]

This mechanism is effective even in the presence of ESR1 mutations, which can confer

resistance to other endocrine therapies like aromatase inhibitors.[6][8]

Applications in Cell-Based Proliferation Assays

Elacestrant-d4 is a critical reagent for in vitro studies aimed at understanding and combating

ER-positive breast cancer. Its primary application is in cell-based proliferation assays to:

Determine the anti-proliferative potency of the compound in various ER-positive breast

cancer cell lines, including those with wild-type and mutated ESR1.

Investigate mechanisms of resistance to endocrine therapies.

Evaluate the efficacy of combination therapies, for instance, with CDK4/6 inhibitors or mTOR

inhibitors, where Elacestrant has shown synergistic effects.[9][10]

Screen for novel anti-cancer agents that may synergize with Elacestrant-d4.

Signaling Pathway of Elacestrant
Caption: Mechanism of action of Elacestrant-d4 in ER+ breast cancer cells.

Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and

half-maximal growth inhibition (GI50) values for Elacestrant in various ER-positive breast

cancer cell lines.
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Cell Line ESR1 Status
Assay
Conditions

IC50/GI50 (nM) Reference

MCF-7 Wild-type
48-hour

treatment
0.6 (EC50) [11]

T47D Wild-type Not specified - [11]

HCC1428 Wild-type Not specified - [10]

MCF-7 LTED Y537C mutation

Long-term

estrogen

deprivation

5 (GI50) [8]

SUM44-LTED Y537S mutation

Long-term

estrogen

deprivation

100 (GI50) [8]

MCF-7 Wild-type
Presence of 0.01

nM E2
~1-10 [12]

MCF-7 LTED Y537C mutation
Presence of 0.01

nM E2
~10 [12]

Note: IC50/GI50 values can vary depending on the specific assay conditions, such as

treatment duration and the presence of estradiol.

Experimental Protocols
Materials and Reagents

ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

Cell culture medium (e.g., RPMI-1640, DMEM)

Fetal Bovine Serum (FBS), charcoal-stripped

Penicillin-Streptomycin solution

Trypsin-EDTA
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Phosphate Buffered Saline (PBS)

Elacestrant-d4

Dimethyl sulfoxide (DMSO)

96-well clear-bottom cell culture plates

Cell proliferation assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or

XTT assay)

Multichannel pipette

Plate reader (spectrophotometer or luminometer)

CO2 incubator (37°C, 5% CO2)

Protocol: Cell-Based Proliferation Assay Using Elacestrant-d4

This protocol outlines a common method for assessing the anti-proliferative effects of

Elacestrant-d4 using a 96-well plate format and a commercially available cell viability reagent.

1. Cell Culture and Seeding

Maintain ER-positive breast cancer cells in the recommended growth medium supplemented

with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5%

CO2.

For experiments, switch to a medium containing charcoal-stripped FBS to minimize the

influence of exogenous hormones.

Harvest cells using Trypsin-EDTA, neutralize, and count the cells.

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000

cells/well) in 100 µL of medium.

Incubate the plate for 24 hours to allow for cell attachment.
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2. Preparation of Elacestrant-d4 Dilutions

Prepare a stock solution of Elacestrant-d4 in DMSO (e.g., 10 mM).

Perform serial dilutions of the Elacestrant-d4 stock solution in the cell culture medium to

achieve the desired final concentrations. It is advisable to prepare these dilutions at 2x the

final concentration.

Include a vehicle control (DMSO) at the same concentration as in the highest Elacestrant-
d4 treatment.

3. Cell Treatment

After the 24-hour incubation period, carefully add 100 µL of the 2x Elacestrant-d4 dilutions

or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

Incubate the treated plates for the desired duration (e.g., 72 hours).

4. Measurement of Cell Proliferation

At the end of the treatment period, measure cell viability using a chosen proliferation assay

kit according to the manufacturer's instructions.

For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of

the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and

incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure

luminescence using a plate reader.

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the

solubilization solution and incubate overnight. Measure the absorbance at the appropriate

wavelength.

5. Data Analysis

Subtract the average background signal (from wells with medium only) from all experimental

wells.

Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
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Plot the percentage of cell viability against the logarithm of the Elacestrant-d4
concentration.

Calculate the IC50 value by fitting a dose-response curve using a non-linear regression

model.

Experimental Workflow
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Caption: Workflow for a cell-based proliferation assay using Elacestrant-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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